![molecular formula C20H22N2O4S2 B2763088 3,4-dimethoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 896604-01-6](/img/structure/B2763088.png)
3,4-dimethoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide
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Overview
Description
3,4-dimethoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential pharmacological properties and has been studied extensively in laboratories.
Scientific Research Applications
Photodynamic Therapy Applications
The research into derivatives of benzenesulfonamide, including structures related to 3,4-dimethoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide, has shown promising applications in photodynamic therapy (PDT). A study highlighted the synthesis and characterization of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups. These compounds demonstrated high singlet oxygen quantum yields and good fluorescence properties, making them potential Type II photosensitizers for cancer treatment in PDT. Their notable features include appropriate photodegradation quantum yield and the ability to be used in Type II mechanisms of PDT for cancer treatment, underscoring their significant potential in medical applications (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anti-inflammatory Agents
Another avenue of research involves the synthesis and biological evaluation of thiazolyl and thiadiazolyl derivatives of 1H-pyrazole as anti-inflammatory and antimicrobial agents. These compounds, including pyrazolyl benzenesulfonamide derivatives, have been synthesized and tested for their efficacy. Some demonstrated superior anti-inflammatory activity and gastrointestinal safety profiles compared to traditional medications, such as indomethacin, alongside promising antimicrobial activities against various bacterial strains. This indicates the therapeutic potential of these derivatives in treating inflammation and infections (Bekhit, Ashour, Abdel Ghany, Bekhit, & Baraka, 2008).
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific biological activity they exhibit . For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, depending on their specific biological activity .
Result of Action
Thiazole derivatives have been found to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
3,4-dimethoxy-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S2/c1-14-4-6-15(7-5-14)20-22-16(13-27-20)10-11-21-28(23,24)17-8-9-18(25-2)19(12-17)26-3/h4-9,12-13,21H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQHCWCLBGQYEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide |
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